7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, a methoxy group, and an oxadiazole moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran derivative with the oxadiazole moiety using suitable coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced heterocycles, and substituted benzofuran or oxadiazole compounds.
Scientific Research Applications
7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It finds applications in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole moieties, such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents on the benzofuran ring.
Uniqueness
7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and oxadiazole moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-10-15(25-17(13)14)18(23)20-11-16-21-19(26-22-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
LGECGZWIEODXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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